molecular formula C17H27NO4 B14183209 4-[5-Hydroxy-3-(hydroxyimino)decyl]-2-methoxyphenol CAS No. 925237-25-8

4-[5-Hydroxy-3-(hydroxyimino)decyl]-2-methoxyphenol

Cat. No.: B14183209
CAS No.: 925237-25-8
M. Wt: 309.4 g/mol
InChI Key: HPDAJPLGIHNWEK-UHFFFAOYSA-N
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Description

4-[5-Hydroxy-3-(hydroxyimino)decyl]-2-methoxyphenol is a complex organic compound with a unique structure that includes both hydroxy and hydroxyimino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-Hydroxy-3-(hydroxyimino)decyl]-2-methoxyphenol can be achieved through a multi-step process. One common method involves the sequential treatment of a precursor compound with hydrazine and sodium nitrite in acetic acid . This method allows for the formation of the hydroxyimino group, which is a key feature of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography can ensure the removal of any impurities.

Chemical Reactions Analysis

Types of Reactions

4-[5-Hydroxy-3-(hydroxyimino)decyl]-2-methoxyphenol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The hydroxyimino group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can lead to the formation of quinones, while reduction of the hydroxyimino group can yield primary amines.

Scientific Research Applications

4-[5-Hydroxy-3-(hydroxyimino)decyl]-2-methoxyphenol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: The compound has potential therapeutic applications due to its unique functional groups.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[5-Hydroxy-3-(hydroxyimino)decyl]-2-methoxyphenol involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with enzymes, altering their activity. Additionally, the compound can participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-Hydroxy-3-(hydroxyimino)decyl]-2-methoxyphenol is unique due to its combination of hydroxy, hydroxyimino, and methoxy groups

Properties

CAS No.

925237-25-8

Molecular Formula

C17H27NO4

Molecular Weight

309.4 g/mol

IUPAC Name

4-(5-hydroxy-3-hydroxyiminodecyl)-2-methoxyphenol

InChI

InChI=1S/C17H27NO4/c1-3-4-5-6-15(19)12-14(18-21)9-7-13-8-10-16(20)17(11-13)22-2/h8,10-11,15,19-21H,3-7,9,12H2,1-2H3

InChI Key

HPDAJPLGIHNWEK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC(=NO)CCC1=CC(=C(C=C1)O)OC)O

Origin of Product

United States

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